4-Bromo-6,8-dioxabicyclo[3.2.1]octane
CAS No.: 20583-50-0
Cat. No.: VC19705691
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20583-50-0 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | 4-bromo-6,8-dioxabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2 |
| Standard InChI Key | MAIUQAOEFRYBOB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2OCC1O2)Br |
Introduction
Structural and Molecular Characteristics
Core Framework and Stereochemistry
The bicyclo[3.2.1]octane system consists of a seven-membered ring fused to a five-membered ring, creating a rigid, three-dimensional structure. The oxygen atoms occupy the 6- and 8-positions, while the bromine atom is positioned at the 4-carbon. This arrangement imposes significant steric and electronic constraints, influencing both reactivity and isomerism .
Axial vs. Equatorial Bromine Substitution
The bromine substituent can adopt axial or equatorial orientations, leading to distinct stereoisomers. Studies demonstrate that the axial isomer (4(a)-bromo) exhibits higher reactivity in ring-opening polymerizations compared to the equatorial isomer (4(e)-bromo), likely due to reduced steric hindrance and favorable orbital alignment for nucleophilic attack .
Synthesis and Optimization Strategies
Stepwise Synthesis from Acrolein Dimer
A seminal synthesis route begins with 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer), proceeding through six reaction steps :
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Reduction and Bromination: Sodium borohydride reduction followed by bromination yields a mixture of 4(a)- and 4(e)-bromo-6,8-dioxabicyclo[3.2.1]octane .
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Cyclization: Intramolecular ether formation under acidic conditions completes the bicyclic framework.
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Stereochemical Separation: Chromatographic techniques isolate axial and equatorial isomers.
Catalytic Enhancements
The use of Lewis acids (e.g., antimony pentachloride) improves reaction efficiency by stabilizing transition states and reducing side reactions .
Chemical Reactivity and Mechanistic Insights
Ring-Opening Polymerization
4-Bromo-6,8-dioxabicyclo[3.2.1]octane undergoes cationic ring-opening polymerization under controlled conditions. Key findings include:
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Initiation: Strong Lewis acids (e.g., , ) or protic acids (e.g., trifluoromethanesulfonic acid) initiate propagation .
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Temperature Dependence: Polymerization proceeds sluggishly at low temperatures (-60°C to 0°C), favoring cyclic dimer formation over linear polymers .
Cyclodimerization of Axial Isomer
The axial isomer predominantly forms a cyclic dimer (6) via a bromonium ion intermediate, as evidenced by reductive debromination studies :
Applications in Materials and Medicinal Chemistry
Polysaccharide Analogues
Research Challenges and Future Directions
Data Gaps and Methodological Limitations
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Physical Properties: Experimental data on density, boiling point, and solubility remain scarce.
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Scalability: Current synthesis routes are low-yielding and require optimization for industrial applications .
Emerging Opportunities
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Stereoselective Catalysis: Developing chiral catalysts to control axial/equatorial isomer ratios.
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Hybrid Materials: Incorporating brominated bicyclic units into metal-organic frameworks (MOFs) for gas storage.
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